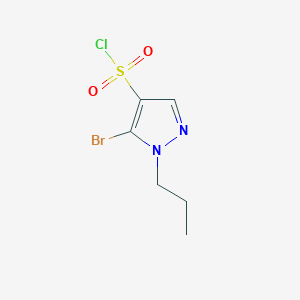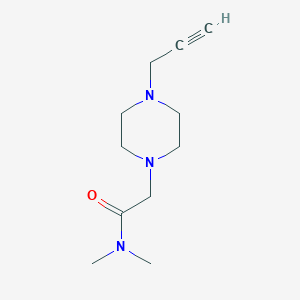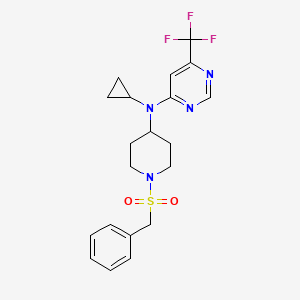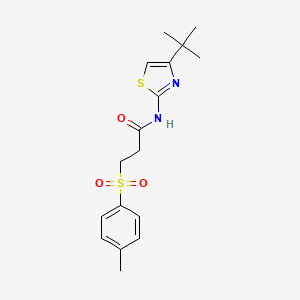
(TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE is an organic compound that features a tert-butylcarbamoyl group attached to a methyl 4-formylbenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with tert-butylcarbamoyl methyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 4-tert-butylcarbamoylbenzoic acid.
Reduction: (TERT-BUTYLCARBAMOYL)METHYL 4-HYDROXYMETHYLBENZOATE.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate or inhibitor for certain enzymes, thereby modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Lacks the tert-butylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 4-(tert-butylcarbamoyl)benzoate: Similar structure but without the formyl group, affecting its reactivity and applications.
Uniqueness
(TERT-BUTYLCARBAMOYL)METHYL 4-FORMYLBENZOATE is unique due to the presence of both the formyl and tert-butylcarbamoyl groups. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in targeted synthetic applications .
Properties
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)15-12(17)9-19-13(18)11-6-4-10(8-16)5-7-11/h4-8H,9H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIBYSYYKJIPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC(=O)C1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-[(furan-2-yl)methyl]benzamide](/img/structure/B2515101.png)
![2,5-dimethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]furan-3-carboxamide](/img/structure/B2515102.png)
![6-methoxy-2-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2515104.png)
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
![1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B2515111.png)
![(2E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)prop-2-en-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)


![4-[(2-chlorophenyl)(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)
![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)
